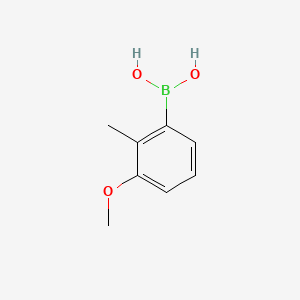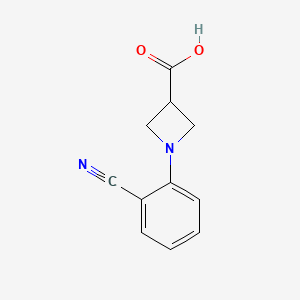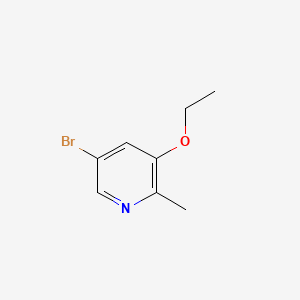
5-Bromo-4-chloro-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula CHBrClFN . It is a pyridine derivative .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 5-Bromo-4-chloro-2-(trifluoromethyl)pyridine, has been a topic of research in the agrochemical and pharmaceutical industries . The synthesis involves a one-step reaction that yields 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for the synthesis of fluazifop .Molecular Structure Analysis
The molecular weight of 5-Bromo-4-chloro-2-(trifluoromethyl)pyridine is 260.44 . Its InChI code is 1S/C6H2BrClF3N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H .Physical And Chemical Properties Analysis
5-Bromo-4-chloro-2-(trifluoromethyl)pyridine is a liquid at room temperature . It has a boiling point of 201.8±35.0 °C at 760 mmHg .Scientific Research Applications
Chemical Synthesis
“5-Bromo-4-chloro-2-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H2BrClF3N . It is used as a building block in the synthesis of various other chemical compounds .
Agrochemical Applications
Trifluoromethylpyridines, including “5-Bromo-4-chloro-2-(trifluoromethyl)pyridine”, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . Many candidates are currently undergoing clinical trials .
Material Science
The development of organic compounds containing fluorine, such as “5-Bromo-4-chloro-2-(trifluoromethyl)pyridine”, has led to many recent advances in the field of functional materials .
Chemical Properties
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Future Applications
Given the unique properties and wide range of applications of trifluoromethylpyridines, it is expected that many novel applications of “5-Bromo-4-chloro-2-(trifluoromethyl)pyridine” will be discovered in the future .
Safety and Hazards
Future Directions
Trifluoromethylpyridines, including 5-Bromo-4-chloro-2-(trifluoromethyl)pyridine, are expected to find many novel applications in the future due to their unique physicochemical properties . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Mechanism of Action
Target of Action
Similar compounds have been known to target the respiratory system .
Mode of Action
Related compounds have been observed to undergo regioselective deprotonation, followed by trapping with carbon dioxide, leading to the formation of corresponding acids .
Result of Action
Compounds with similar structures have been used in the protection of crops from pests, indicating potential bioactivity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4-chloro-2-(trifluoromethyl)pyridine . These factors can include temperature, pH, and presence of other chemicals, among others.
properties
IUPAC Name |
5-bromo-4-chloro-2-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-3-2-12-5(1-4(3)8)6(9,10)11/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQDICUZSAFQSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B595767.png)



![7-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B595773.png)


![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B595785.png)
![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)

![N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B595788.png)